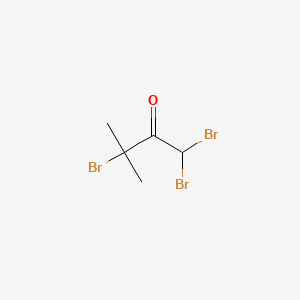
1,1,3-Tribromo-3-methyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H7Br3O It is a brominated ketone, characterized by the presence of three bromine atoms and a carbonyl group
Méthodes De Préparation
The synthesis of 1,1,3-Tribromo-3-methyl-2-butanone typically involves the bromination of 3-methyl-2-butanone. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms. Here is a general synthetic route:
Starting Material: 3-methyl-2-butanone.
Reagents: Bromine (Br2) and anhydrous methanol.
Reaction Conditions: The reaction is conducted in an ice-salt bath to maintain a temperature of 0-5°C. Bromine is added in a rapid, steady stream to the cooled solution of 3-methyl-2-butanone in methanol.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
1,1,3-Tribromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even the parent ketone.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4).
Applications De Recherche Scientifique
1,1,3-Tribromo-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,3-Tribromo-3-methyl-2-butanone involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
1,1,3-Tribromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:
1,1,1-Tribromo-3-methyl-2-butanone: Similar in structure but with different bromination patterns.
3-Bromo-3-methyl-2-butanone: Contains only one bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1578-05-8 |
|---|---|
Formule moléculaire |
C5H7Br3O |
Poids moléculaire |
322.82 g/mol |
Nom IUPAC |
1,1,3-tribromo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H7Br3O/c1-5(2,8)3(9)4(6)7/h4H,1-2H3 |
Clé InChI |
HEYKFXBVIXZIFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
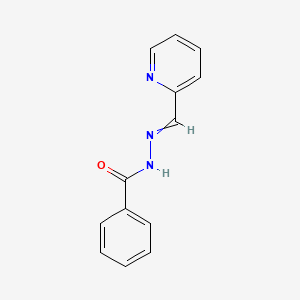
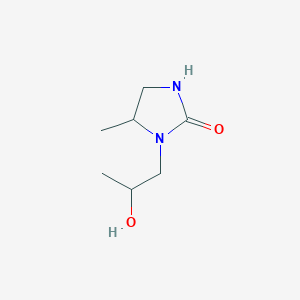



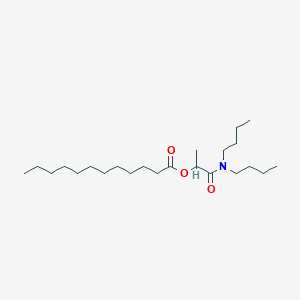
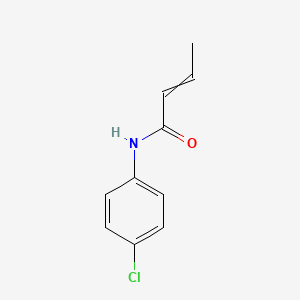


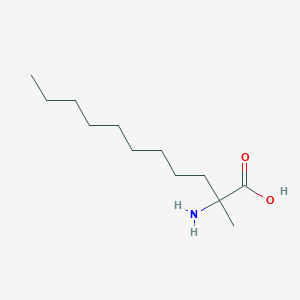
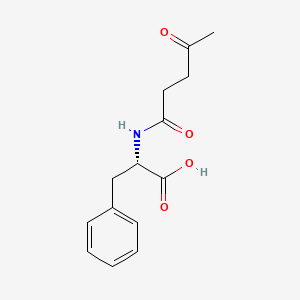
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
